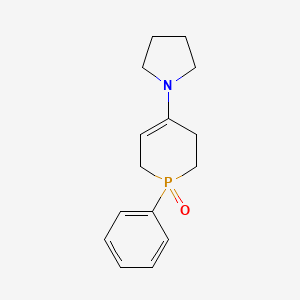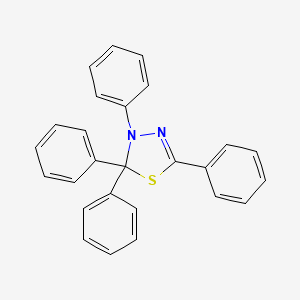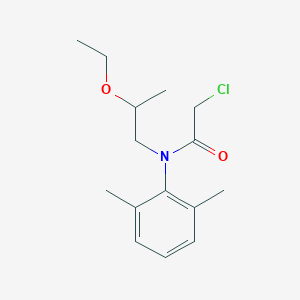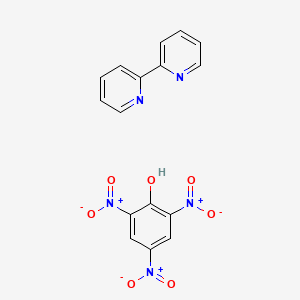
1,1',1''-(Bromomethanetriyl)tris(4-nitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) is a chemical compound with the molecular formula C19H12BrN3O6 It is characterized by the presence of three nitrobenzene groups attached to a central bromomethane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) typically involves the bromination of tris(4-nitrophenyl)methane. The reaction is carried out under controlled conditions to ensure the selective bromination of the central carbon atom. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This often involves the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of already oxidized nitro groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.
Reduction: Amino derivatives of the original compound.
Oxidation: Further oxidized products, though these are less common.
Applications De Recherche Scientifique
1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1’,1’'-(Bromomethanetriyl)tris(4-nitrobenzene) depends on its application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. The nitro groups can participate in electron-withdrawing effects, influencing the reactivity of the compound. In biological systems, the compound may interact with proteins or enzymes, potentially inhibiting their function through covalent modification or non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’,1’'-(1,1,1-Ethanetriyl)tris(4-nitrobenzene): Similar structure but with an ethane core instead of bromomethane.
Tris(4-nitrophenyl)methane: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
The bromine atom allows for versatile substitution reactions, while the nitro groups provide electron-withdrawing effects that can be exploited in various chemical and biological contexts .
Propriétés
Numéro CAS |
38389-64-9 |
|---|---|
Formule moléculaire |
C19H12BrN3O6 |
Poids moléculaire |
458.2 g/mol |
Nom IUPAC |
1-[bromo-bis(4-nitrophenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C19H12BrN3O6/c20-19(13-1-7-16(8-2-13)21(24)25,14-3-9-17(10-4-14)22(26)27)15-5-11-18(12-6-15)23(28)29/h1-12H |
Clé InChI |
RIPAOAYGWVXNCS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=C(C=C3)[N+](=O)[O-])Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyloctahydropyrido[2,1-c][1,4]oxazine](/img/structure/B14667358.png)

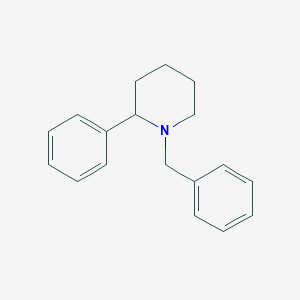
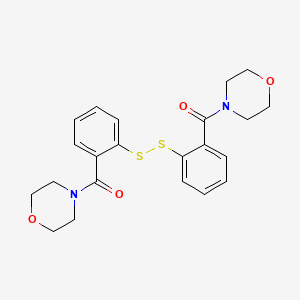
![N-[(3,5,6-Trimethylbenzofuran-2-YL)methylideneamino]benzothiazol-2-amine](/img/structure/B14667377.png)
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
![3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14667400.png)
